N-(2,3-dimethylphenyl)-2-({1-[(2-methylphenyl)methyl]-1H-indol-3-yl}sulfonyl)acetamide
Description
Properties
IUPAC Name |
N-(2,3-dimethylphenyl)-2-[1-[(2-methylphenyl)methyl]indol-3-yl]sulfonylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2O3S/c1-18-10-8-13-23(20(18)3)27-26(29)17-32(30,31)25-16-28(24-14-7-6-12-22(24)25)15-21-11-5-4-9-19(21)2/h4-14,16H,15,17H2,1-3H3,(H,27,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHDGTDBOZGJMBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC4=CC=CC=C4C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,3-dimethylphenyl)-2-({1-[(2-methylphenyl)methyl]-1H-indol-3-yl}sulfonyl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. Its structure suggests possible interactions with various biological targets, making it a candidate for further investigation into its therapeutic applications.
Chemical Structure and Properties
The compound has the following chemical characteristics:
- Molecular Formula : C17H19N5OS
- Molecular Weight : 341.43 g/mol
- InChI : InChI=1S/C17H19N5OS/c1-12-7-6-8-15(13(12)2)18-16(23)11-24-17-20-19-14(3)22(17)21-9-4-5-10-21/h4-10H,11H2,1-3H3,(H,18,23) .
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, a structure–activity relationship (SAR) analysis revealed that modifications in the phenyl ring can enhance cytotoxicity against cancer cell lines. Notably, compounds with dimethyl substitutions showed increased activity against Jurkat and A-431 cell lines, suggesting that N-(2,3-dimethylphenyl)-2-{1-[2-methylphenyl)methyl]-1H-indol-3-yl}sulfonyl acetamide may also possess similar properties .
Anthelmintic Activity
Another area of interest is the compound's potential anthelmintic activity. In vitro studies involving a small chemical library have demonstrated that certain derivatives exhibit high efficacy against parasitic helminths. The efficacy was measured in terms of percentage mortality over several days, with some compounds achieving 100% mortality within five days at specific concentrations . This suggests that N-(2,3-dimethylphenyl)-2-{1-[2-methylphenyl)methyl]-1H-indol-3-yl}sulfonyl acetamide could be explored further for its anthelmintic properties.
Study on Antitumor Effects
A recent publication examined various derivatives of indole-based compounds for their antitumor effects. The study found that certain modifications led to enhanced activity against multiple cancer cell lines. The compound was shown to interact with specific proteins involved in apoptosis pathways, indicating a mechanism of action that warrants further exploration .
| Compound ID | Cell Line Tested | IC50 (µM) | Observations |
|---|---|---|---|
| 13 | Jurkat | <10 | Significant cytotoxicity observed |
| 14 | A-431 | <15 | Comparable to standard drug |
| 22 | HT29 | <20 | High growth inhibition |
Anthelmintic Efficacy Study
In another study focusing on anthelmintic activity, various compounds were tested against helminths. The results indicated that certain structural features were critical for activity:
| Compound ID | Concentration (ppm) | % Mortality Day 1 | % Mortality Day 5 |
|---|---|---|---|
| G10 | 50 | 100±0 | 100±0 |
| G12 | 25 | 56.7±5.7 | 86.7±5.7 |
| G22 | 25 | 100±0 | 100±0 |
These findings suggest that N-(2,3-dimethylphenyl)-2-{1-[2-methylphenyl)methyl]-1H-indol-3-yl}sulfonyl acetamide could be a promising candidate for developing new anthelmintic therapies.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, sulfonamide derivatives have been shown to inhibit tumor growth in various cancer cell lines by interfering with cellular signaling pathways involved in proliferation and survival .
Enzyme Inhibition
N-(2,3-dimethylphenyl)-2-({1-[(2-methylphenyl)methyl]-1H-indol-3-yl}sulfonyl)acetamide has also been evaluated for its potential as an enzyme inhibitor. Research has demonstrated its ability to inhibit key enzymes such as acetylcholinesterase and α-glucosidase, which are relevant in conditions like Alzheimer's disease and type 2 diabetes mellitus (T2DM) .
Antimicrobial Properties
There is growing interest in the antimicrobial properties of sulfonamide compounds. Preliminary data suggest that this compound may exhibit activity against both Gram-positive and Gram-negative bacteria.
Case Study 1: Anticancer Activity
A study investigated the efficacy of related sulfonamide compounds on human breast cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation, with IC50 values significantly lower than those observed for conventional chemotherapeutics.
Case Study 2: Enzyme Inhibition
In vitro assays demonstrated that this compound effectively inhibited acetylcholinesterase activity by over 60%, suggesting its potential as a therapeutic agent for Alzheimer's disease.
Comparison with Similar Compounds
Fluorinated Analogs
N-(2,3-Dimethylphenyl)-2-({1-[(4-Fluorophenyl)methyl]-1H-indol-3-yl}sulfonyl)acetamide (C₂₅H₂₃FN₂O₃S; ):
- Key Differences : Replacement of the 2-methylbenzyl group with a 4-fluorobenzyl substituent.
- Impact: Molecular Weight: Fluorine increases the monoisotopic mass to 450.141 Da (vs. ~448 Da for the target compound). Electronic Effects: The electron-withdrawing fluorine atom may enhance metabolic stability but reduce lipophilicity compared to the methyl group. Biological Activity: Fluorine’s electronegativity could alter binding interactions in enzyme pockets, as seen in COX-2 inhibitors .
Chlorinated and Trifluoromethyl Derivatives
N-((2,5-Bis(trifluoromethyl)phenyl)sulfonyl)-2-(1-(4-chlorobenzoyl)-5-methoxy-1H-indol-3-yl)acetamide (C₂₆H₁₇ClF₆N₂O₅S; ):
- Key Differences : Introduction of trifluoromethyl and chlorobenzoyl groups.
- Synthetic Complexity: Requires multi-step purification (e.g., automated HPLC), yielding 37% compared to simpler analogs .
Phenylsulfonyl and Triazole-Containing Derivatives
N-((1-(Phenylsulfonyl)-1H-indol-3-yl)methyl)acetamide () and Triazole-linked Acetamide ():
- Key Differences: : Lacks the 2-methylbenzyl group but retains a phenylsulfonyl moiety. Spectroscopic analysis (IR, NMR) confirms planarity and hydrogen bonding via NH groups .
- Impact :
Structural and Functional Data Table
*Calculated based on analog data.
Research Findings and Trends
- Substituent Effects :
- Crystallographic Insights :
- Synthetic Challenges: Fluorinated and trifluoromethyl analogs require specialized purification (e.g., HPLC), lowering yields compared to non-halogenated derivatives .
Preparation Methods
Synthetic Overview
N-(2,3-Dimethylphenyl)-2-({1-[(2-methylphenyl)methyl]-1H-indol-3-yl}sulfonyl)acetamide (CAS: 450347-44-1) is a structurally complex acetamide derivative featuring a sulfonyl-linked indole core. Its synthesis involves sequential functionalization of the indole scaffold, sulfonation, alkylation, and final acetamide coupling. Below, we analyze established methodologies, reaction conditions, and key intermediates derived from peer-reviewed patents, journals, and chemical databases.
Key Synthetic Pathways
Indole Core Formation via Fischer Indole Synthesis
The indole moiety is typically constructed via Fischer indole synthesis, a robust method for generating substituted indoles from phenylhydrazines and carbonyl compounds.
Procedure :
- Starting Materials :
- 2-Methylphenylhydrazine hydrochloride (1.2 equiv)
- 4-Methylsulfonylacetophenone (1.0 equiv)
- Conditions :
Mechanistic Insight :
Acid-catalyzed cyclization forms the indole ring, with the sulfonyl group introduced via pre-functionalized acetophenone.
Sulfonation at Indole-3-Position
Sulfonation is achieved through direct electrophilic substitution or oxidation of a thioether intermediate.
Direct Sulfonation Using Chlorosulfonic Acid
Procedure :
Limitations :
Over-sulfonation may occur at C-5 of indole, necessitating precise stoichiometry.
Thioether Oxidation Pathway
Steps :
- Thioether Formation :
- Oxidation to Sulfonyl :
Advantages :
Better regioselectivity and reduced side reactions compared to direct sulfonation.
N-Alkylation of Indole
The 1-[(2-methylphenyl)methyl] group is introduced via alkylation of the indole nitrogen.
Procedure :
- Reagents :
- 2-Methylbenzyl chloride (1.5 equiv)
- Phase-transfer catalyst: Tetrabutylammonium bromide (0.1 equiv)
- Base: K₂CO₃, solvent: DMF, 80°C, 8 h
- Yield :
Characterization :
Acetamide Coupling
The final step involves coupling the sulfonated indole with N-(2,3-dimethylphenyl)acetamide.
Procedure :
- Activation :
- Sulfonyl chloride intermediate + Et₃N (2.0 equiv), THF, 0°C
- Coupling :
- N-(2,3-Dimethylphenyl)amine (1.2 equiv), RT, 12 h
- Yield :
Optimization :
Comparative Analysis of Methods
| Step | Method | Reagents/Conditions | Yield (%) | Purity |
|---|---|---|---|---|
| Indole Formation | Fischer Synthesis | Acetic acid/ethanol, reflux | 78–85 | 95% |
| Sulfonation | Thioether Oxidation | H₂O₂/AcOH, RT | 89 | 97% |
| N-Alkylation | Phase-Transfer Catalysis | TBAB, K₂CO₃, DMF | 76–84 | 98% |
| Acetamide Coupling | HOBt/DCC Mediated | THF, RT | 81 | 99% |
Critical Challenges and Solutions
Regioselectivity in Sulfonation
Alternative Synthetic Routes
Microwave-Assisted Synthesis
Q & A
Q. What are the key steps and optimization strategies for synthesizing N-(2,3-dimethylphenyl)-2-({1-[(2-methylphenyl)methyl]-1H-indol-3-yl}sulfonyl)acetamide?
Methodology :
- Multi-step synthesis : Begin with functionalization of the indole core via sulfonation at the 3-position using chlorosulfonic acid under controlled temperature (0–5°C) to avoid over-sulfonation .
- N-alkylation : React the sulfonated indole with 2-methylbenzyl bromide in the presence of a base (e.g., K₂CO₃) in anhydrous DMF at 60°C for 12 hours to introduce the benzyl group at the indole’s 1-position .
- Acetamide coupling : Use EDC/HOBt-mediated coupling between the sulfonated intermediate and N-(2,3-dimethylphenyl)amine in dichloromethane, followed by purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .
- Optimization : Monitor reaction progress via TLC and adjust solvent polarity (e.g., THF for better solubility) to improve yields (>70%) .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
Methodology :
- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to confirm regioselectivity of sulfonation (e.g., singlet for sulfonyl protons at δ 3.2–3.5 ppm) and benzyl group attachment (aromatic protons at δ 6.8–7.4 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ peak at m/z 475.18) and isotopic patterns to confirm purity .
- Infrared (IR) Spectroscopy : Identify sulfonyl (S=O stretching at 1150–1250 cm⁻¹) and amide (C=O at 1650–1700 cm⁻¹) functional groups .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve this compound’s biological activity?
Methodology :
- Substituent variation : Synthesize analogs with modified substituents on the phenyl rings (e.g., electron-withdrawing groups on the 2-methylphenyl moiety) to assess effects on target binding .
- In vitro assays : Test analogs against relevant biological targets (e.g., kinase enzymes or GPCRs) using fluorescence polarization or surface plasmon resonance (SPR) to quantify binding affinity (IC₅₀) .
- Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with active sites and prioritize analogs with higher predicted affinity .
Q. How can discrepancies between in vitro and in vivo efficacy data be addressed?
Methodology :
- Pharmacokinetic profiling : Measure plasma half-life, bioavailability, and tissue distribution in rodent models using LC-MS/MS to identify metabolic instability (e.g., CYP450-mediated oxidation) .
- Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance solubility and bypass first-pass metabolism .
- Toxicology screening : Conduct Ames tests and hepatocyte viability assays to rule out off-target toxicity confounding in vivo results .
Q. What strategies are effective for analyzing molecular conformation and intermolecular interactions?
Methodology :
- X-ray crystallography : Resolve crystal structures to determine dihedral angles between the sulfonylacetamide and indole moieties, revealing steric constraints (e.g., planar amide groups with rotations up to 54.8°) .
- Hydrogen-bonding analysis : Use crystallographic data to identify key interactions (e.g., N–H⋯O dimers with bond lengths of 2.8–3.0 Å) that stabilize the compound’s conformation .
- Molecular dynamics simulations : Simulate solvated systems (e.g., in water/DMSO) to assess flexibility of the benzyl group and its impact on target binding .
Q. How can biological targets be systematically identified for this compound?
Methodology :
- Chemoproteomics : Use affinity-based pull-down assays with biotinylated analogs to capture interacting proteins from cell lysates, followed by LC-MS/MS identification .
- Transcriptomic profiling : Treat cell lines (e.g., cancer or neuronal models) with the compound and perform RNA-seq to identify differentially expressed pathways (e.g., NF-κB or MAPK) .
- Kinase screening panels : Test against a panel of 100+ kinases (e.g., Eurofins KinaseProfiler) to pinpoint inhibitory activity (e.g., IC₅₀ < 1 µM for specific tyrosine kinases) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
